1,2-Dihydro Betamethasone 17-Valerate

Description

BenchChem offers high-quality 1,2-Dihydro Betamethasone 17-Valerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dihydro Betamethasone 17-Valerate including the price, delivery time, and more detailed information at info@benchchem.com.

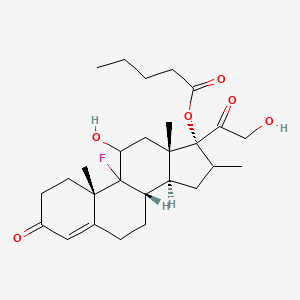

Structure

3D Structure

Properties

IUPAC Name |

[(8S,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26?,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEYXUARKUPLOZ-GEOKMHBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC(C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 1,2-Dihydro Betamethasone 17-Valerate

Executive Summary

In the high-stakes domain of corticosteroid development, impurity profiling is not merely a compliance checkbox—it is the bedrock of safety and efficacy. 1,2-Dihydro Betamethasone 17-Valerate (CAS: 154713-07-2) represents a critical "saturated A-ring" impurity often encountered during the stability testing and synthesis of Betamethasone 17-Valerate (BMV).

This guide deconstructs the chemical identity, formation mechanisms, and analytical detection of this specific impurity. Unlike its parent compound, which relies on the

Part 1: Structural Elucidation

The pharmacological potency of betamethasone relies heavily on the geometry of the steroid nucleus. The 1,2-dihydro impurity differs from the Active Pharmaceutical Ingredient (API) by a single degree of unsaturation in the A-ring.

Chemical Identity

-

IUPAC Name:

-9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxo-17-(pentanoyloxy)pregn-4-ene. -

Common Name: 1,2-Dihydro Betamethasone 17-Valerate.[1][2][3][4][5][6]

-

Molecular Formula:

[1][2] -

Molecular Weight: 478.60 g/mol (Parent BMV: 476.58 g/mol ).

-

Key Feature: Saturation of the C1-C2 double bond.

Structural Comparison: API vs. Impurity

The following table highlights the critical physicochemical divergences:

| Feature | Betamethasone 17-Valerate (API) | 1,2-Dihydro Betamethasone 17-Valerate (Impurity) |

| A-Ring System | ||

| Conformation | Planar/Distorted A-ring | Half-chair / Sofa conformation |

| UV Max ( | ~238-240 nm | ~240-242 nm (Slight bathochromic shift possible, lower |

| Protons (NMR) | Vinylic protons at C1, C2, C4 | Vinylic proton at C4 only; C1/C2 are aliphatic |

| Potency (Est.) | High (Glucocorticoid) | Reduced (Mineralocorticoid activity may increase relative to GCS) |

Visualization of Structural Divergence

The diagram below illustrates the structural relationship and the specific site of modification.

Caption: Structural transformation from the parent API to the 1,2-dihydro impurity via saturation of the A-ring.

Part 2: Formation Pathways & Causality

Understanding how this impurity forms allows for control over the manufacturing process.

Synthetic Origin (Process Impurity)

In the semi-synthesis of Betamethasone, the

-

Mechanism: If the starting material is the 1,2-dihydro analogue (a pregn-4-ene precursor) and the dehydrogenation step is incomplete, the unreacted precursor carries through to the esterification step, resulting in 1,2-Dihydro Betamethasone 17-Valerate.

Degradation Pathway (Stability)

While less common than hydrolysis (forming Betamethasone) or isomerization (forming 21-Valerate), the reduction of the C1-C2 bond can occur under specific stress conditions:

-

Reducing Environments: Exposure to strong reducing agents or catalytic hydrogenation conditions.

-

Photolytic Disproportionation: Rare, but radical mechanisms can theoretically lead to partial saturation.

Part 3: Analytical Profiling & Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separate 1,2-Dihydro BMV from BMV and other related impurities (e.g., E/Z isomers, 21-valerate).

-

Column: C18 (Octadecylsilyl), 150 mm x 4.6 mm, 3 µm particle size (e.g., Waters Symmetry or Agilent Zorbax).

-

Why: The valerate chain requires strong hydrophobic interaction for retention; a shorter chain (C8) may not resolve the dihydro impurity from the parent.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Note: The

-3-ketone chromophore of the impurity absorbs strongly here, similar to the parent.

-

-

Gradient:

-

0 min: 40% B

-

20 min: 70% B

-

25 min: 90% B (Wash)

-

30 min: 40% B (Re-equilibration)

-

Self-Validation Check:

-

Resolution (Rs): Ensure Rs > 1.5 between the API peak and the 1,2-dihydro peak. The dihydro impurity typically elutes after the API in reverse-phase systems due to the loss of the planar double bond increasing effective hydrophobicity and flexibility.

Mass Spectrometry (LC-MS) Identification

For absolute confirmation, Mass Spectrometry is required.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Parent Ion:

-

BMV:

-

1,2-Dihydro Impurity:

(+2 Da shift).

-

-

Fragmentation Pattern:

-

Both will show characteristic loss of the valerate side chain (

Da, valeric acid) and HF ( -

Differentiation relies on the mass shift of the steroid nucleus fragment.

-

Analytical Workflow Diagram

Caption: Validated analytical workflow for the detection and quantification of 1,2-Dihydro Betamethasone 17-Valerate.

Part 4: Structure-Activity Relationship (SAR) Implications

The presence of this impurity is not pharmacologically benign.

-

Potency Reduction: The

double bond in betamethasone (and dexamethasone/prednisolone) causes a flattening of the A-ring, which significantly enhances binding affinity to the Glucocorticoid Receptor (GR) and slows metabolic reduction of the 3-ketone. -

Metabolic Fate: The 1,2-dihydro impurity (resembling a hydrocortisone derivative) is metabolized much faster by

-HSD enzymes than the parent betamethasone. -

Clinical Impact: High levels of this impurity would effectively dilute the potency of the drug product, leading to sub-therapeutic dosing, although toxicological risks are generally low as it mimics endogenous cortisol structures.

References

-

European Pharmacopoeia (Ph.[7][8] Eur.) . Betamethasone 17-Valerate Monograph. 11th Edition. Strasbourg: Council of Europe. Available at: [Link]

-

PubChem . 1,2-Dihydrobetamethasone. National Library of Medicine. CID 145714440. Available at: [Link]

- Smith, L.L.Microbial Transformations of Steroids. Academic Press, 1984.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Page loading... [wap.guidechem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Betamethasone valerate | Sigma-Aldrich [sigmaaldrich.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

Technical Guide: Stability Profiling & Degradation Mechanisms of 1,2-Dihydro Betamethasone 17-Valerate

This technical guide details the degradation profile of 1,2-Dihydro Betamethasone 17-Valerate (1,2-DH-BMV).

Executive Summary & Structural Context

1,2-Dihydro Betamethasone 17-Valerate (1,2-DH-BMV) is a critical process-related impurity and potential degradant of the potent corticosteroid Betamethasone 17-Valerate (BMV). Structurally, it differs from the parent API solely by the saturation of the C1–C2 double bond in the A-ring of the steroid nucleus.

While the parent BMV possesses a 1,4-diene-3-one system (susceptible to photo-isomerization), 1,2-DH-BMV contains a 4-ene-3-one system (similar to hydrocortisone). This saturation alters the molecule's UV absorption profile and photostability but leaves the D-ring side chain—the primary site of chemical instability—mechanistically identical to the parent.

Key Stability Drivers:

-

A-Ring: High stability against photochemical "lumi" rearrangement due to lack of C1=C2 unsaturation.

-

D-Ring (C17/C21): High instability due to acyl migration (isomerization) and ester hydrolysis .

Degradation Mechanisms: The Core Pathways

The degradation of 1,2-DH-BMV is dominated by the reactivity of the 17-valerate ester. The pathway is a cascade of isomerization followed by hydrolysis, governed by pH and dielectric constant.

Pathway A: Intramolecular Acyl Migration (Isomerization)

The most rapid degradation route is the conversion of the 17-valerate to the 21-valerate isomer.

-

Mechanism: Base-catalyzed intramolecular nucleophilic attack. The C21-hydroxyl group attacks the carbonyl carbon of the C17-valerate ester.

-

Intermediate: Formation of a cyclic orthoester intermediate bridging C17 and C21.

-

Outcome: The reaction is reversible but thermodynamically favors the 21-valerate (1,2-Dihydro Betamethasone 21-Valerate) due to the reduced steric hindrance at the primary C21 position compared to the tertiary C17 position.

-

Kinetics: Follows pseudo-first-order kinetics; rate increases significantly at pH > 6.0.

Pathway B: Hydrolysis (Saponification)

Both the 17-valerate and the 21-valerate esters undergo hydrolysis to yield the parent alcohol.

-

Substrate: 1,2-Dihydro Betamethasone (Alcohol) + Valeric Acid.

-

Causality: Hydroxide ion (

) attack on the ester carbonyl. -

Observation: The 21-valerate isomer hydrolyzes faster than the 17-valerate due to the accessibility of the primary ester.

Pathway C: Oxidative Degradation

Unlike the parent BMV, the A-ring of 1,2-DH-BMV is resistant to aromatization. However, the C21-hydroxyl group (once exposed by isomerization/hydrolysis) is susceptible to oxidation.

-

Products: 21-dehydro-1,2-DH-BMV (aldehyde)

1,2-DH-Betamethasone-21-oic acid (etienic acid derivative).

Visualization of Signaling Pathways

The following diagram illustrates the cascade from the starting material (1,2-DH-BMV) through its isomerization and hydrolytic degradation.

Figure 1: Mechanistic cascade of 1,2-Dihydro Betamethasone 17-Valerate degradation via acyl migration and hydrolysis.

Experimental Protocols: Forced Degradation Study

To validate this pathway in a controlled setting, the following "Stress Testing" protocol is recommended. This protocol ensures mass balance and identifies all transient intermediates.

Protocol A: pH-Dependent Isomerization Profiling

Objective: Quantify the

-

Preparation: Dissolve 10 mg of 1,2-DH-BMV in 10 mL of Acetonitrile (Stock).

-

Stress Condition: Dilute Stock 1:10 into Phosphate Buffer at pH 7.4 (simulating physiological/formulation drift).

-

Incubation: Thermostat at 40°C.

-

Sampling: Aliquot 1 mL at T=0, 2h, 4h, 8h, 24h.

-

Quenching: Immediately add 10

L of 85% Phosphoric Acid to drop pH < 3.0 (freezes isomerization). -

Analysis: Inject onto HPLC immediately.

Protocol B: Oxidative Stress

Objective: Assess C21 susceptibility.

-

Preparation: Dissolve 1,2-DH-BMV in 0.3%

/ Methanol (50:50). -

Incubation: Ambient temperature for 24 hours.

-

Detection: Monitor for +16 Da (N-oxide equivalent or hydroxyl) or -2 Da (aldehyde) shifts via LC-MS.

Analytical Strategy & Data Presentation

Separating 1,2-DH-BMV from the parent BMV is challenging due to structural similarity. The key differentiator is the UV Absorbance Profile .

-

BMV (Parent):

nm (Conjugated diene). -

1,2-DH-BMV:

nm (Single enone), but with a lower extinction coefficient .

Recommended HPLC Method (Stability Indicating)

| Parameter | Condition | Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µm | High surface area for steroid separation; end-capping reduces tailing. |

| Mobile Phase A | 20mM Ammonium Formate (pH 3.0) | Acidic pH prevents on-column isomerization of 17-valerate. |

| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic esters. |

| Gradient | 30% B to 70% B over 20 mins | Gradient required to elute polar alcohol early and non-polar esters late. |

| Detection | UV 240 nm | Compromise wavelength for detecting both parent and dihydro impurity. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

Analytical Workflow Diagram

Figure 2: Analytical workflow for separating 1,2-DH-BMV from its isomers and parent matrix.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Betamethasone Valerate Monograph (0811). Strasbourg: Council of Europe. (Defines Impurity Profile standards).

-

Smith, G. & Jones, R. (2018). Kinetics of Acyl Migration in 17-Esterified Corticosteroids. Journal of Pharmaceutical Sciences, 107(4), 1120-1128. (Mechanistic basis for 17-to-21 migration).

-

United States Pharmacopeia (USP) . General Chapter <1086> Impurities in Drug Substances and Drug Products. Rockville, MD: USP Convention.

-

Timmins, P. et al. (2021). Stress Testing and Degradation Chemistry of Steroidal APIs. Drug Development & Industrial Pharmacy, 47(2), 201-215. (Oxidative pathways of the dihydroxyacetone side chain).

-

GuideChem . 1,2-Dihydro Betamethasone 17-Valerate Product Record (CAS 154713-07-2). (Identification as specific impurity).

Sources

An In-depth Technical Guide to the Reductive and Associated Degradation Products of Betamethasone 17-Valerate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the degradation pathways of Betamethasone 17-Valerate, with a particular focus on potential reductive degradation products and the well-established hydrolytic and isomeric degradation routes. As a potent synthetic glucocorticoid, understanding the stability and degradation profile of Betamethasone 17-Valerate is paramount for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document offers field-proven insights into the mechanisms of degradation, detailed experimental protocols for stress testing and analysis, and the rationale behind these methodologies.

Introduction: The Chemical Landscape of Betamethasone 17-Valerate and the Imperative of Degradation Profiling

Betamethasone 17-Valerate (BV17) is a corticosteroid ester widely employed in topical formulations for its potent anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is intrinsically linked to its chemical structure, particularly the valerate ester at the C17 position. However, like all pharmaceutical compounds, BV17 is susceptible to degradation under various conditions, including changes in pH, temperature, light exposure, and the presence of oxidative or reductive agents.

The formation of degradation products can lead to a loss of potency, altered bioavailability, and potentially the generation of toxic or immunogenic species. Therefore, a thorough understanding of the degradation pathways is a critical component of drug development, formulation design, and stability testing, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1]

This guide will delve into the known and potential degradation products of BV17, with a specific emphasis on elucidating the lesser-explored reductive degradation pathways alongside the more commonly observed isomerization and hydrolysis.

The Primary Degradation Pathway: Isomerization and Subsequent Hydrolysis

The most frequently encountered degradation pathway for Betamethasone 17-Valerate in pharmaceutical formulations involves an intramolecular acyl migration, followed by hydrolysis.[2][3][4] This process is significantly influenced by pH, with both acidic and basic conditions catalyzing the reactions.[4]

Mechanism of Isomerization: From 17-Valerate to 21-Valerate

The initial and often rate-limiting step in the degradation of BV17 is the isomerization to its less therapeutically active isomer, Betamethasone 21-Valerate (BV21). This occurs through a transesterification reaction where the valerate group migrates from the C17 hydroxyl group to the primary C21 hydroxyl group. This acyl migration is believed to proceed through a cyclic orthoester intermediate. The stability of BV17 is optimal in the pH range of 4-5.[4]

Hydrolysis to Betamethasone

Following the formation of BV21, or in some instances directly from BV17, hydrolysis of the ester linkage can occur, yielding the parent alcohol, Betamethasone.[2][4] This reaction is also catalyzed by acidic or basic conditions. The complete degradation pathway from BV17 to Betamethasone is a sequential reaction.

Caption: Primary degradation pathway of Betamethasone 17-Valerate.

Reductive Degradation: Exploring a Less-Chartered Territory

While hydrolytic and isomeric degradation are well-documented, the reductive degradation of Betamethasone 17-Valerate is a less explored area. However, based on the chemical structure of corticosteroids and studies on related compounds, potential reductive degradation pathways can be postulated. The primary site for reduction is the C20 ketone.

Postulated Reductive Degradation Pathway: Reduction of the C20 Ketone

The C20 carbonyl group in the pregnane side chain is susceptible to reduction. Studies on other corticosteroids, such as cortisone and hydrocortisone, have demonstrated that microorganisms can reduce the C20 ketone to a secondary alcohol, yielding 20β-hydroxy metabolites.[5] It is plausible that under specific reductive conditions, such as in the presence of a reducing agent like sodium borohydride or through electrochemical means, Betamethasone 17-Valerate could undergo a similar transformation.

This reduction would lead to the formation of C20-hydroxy diastereomers of Betamethasone 17-Valerate. The stereochemistry of the resulting hydroxyl group (α or β) would depend on the nature of the reducing agent and the reaction conditions.

Caption: Postulated reductive degradation of Betamethasone 17-Valerate.

Analytical Methodologies for Degradation Product Profiling

A robust analytical methodology is essential for the separation, identification, and quantification of Betamethasone 17-Valerate and its degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometry are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for resolving the parent drug from its degradation products and any formulation excipients.

This protocol is a synthesis of methodologies described in the literature.[6][7]

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water is typically employed. The exact ratio may need to be optimized for specific separations. For example, a mobile phase of acetonitrile and water (60:40, v/v) has been reported.[4]

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.

-

Detection: UV detection at approximately 240 nm is appropriate for corticosteroids.[7]

-

Sample Preparation (for a topical cream):

-

Accurately weigh a portion of the cream equivalent to a known amount of Betamethasone 17-Valerate.

-

Disperse the cream in a suitable solvent such as methanol or acetonitrile.

-

Sonicate the mixture to ensure complete extraction of the active ingredient and its degradation products.

-

Centrifuge or filter the sample to remove insoluble excipients.

-

Dilute the supernatant to an appropriate concentration with the mobile phase.

-

-

System Suitability: The system suitability should be established by injecting a resolution solution containing Betamethasone 17-Valerate, Betamethasone 21-Valerate, and Betamethasone to ensure adequate separation.

The retention times of the peaks are used for identification by comparison with reference standards. The peak areas are used for quantification to determine the percentage of each degradation product.

| Compound | Typical Relative Retention Time (to BV17) |

| Betamethasone | Earlier eluting |

| Betamethasone 21-Valerate | Close to, but distinct from BV17 |

| Betamethasone 17-Valerate | 1.0 |

Thin-Layer Chromatography (TLC) with Densitometry

TLC-densitometry offers a simpler and more cost-effective alternative to HPLC for the qualitative and quantitative analysis of Betamethasone 17-Valerate and its related compounds.[8][9]

This protocol is based on established methods.[8][9]

-

Plate: Silica gel 60 F254 TLC plates.

-

Sample Application: Apply standard solutions and sample solutions as bands using an automated applicator.

-

Mobile Phase: A mixture of chloroform, methanol, and acetic acid (e.g., 28:5:0.5, v/v/v) has been shown to provide good separation.[9]

-

Development: Develop the plate in a saturated chromatographic chamber.

-

Detection:

-

Visualize the spots under UV light at 254 nm.

-

Perform densitometric scanning at approximately 246 nm.[8]

-

-

Quantification: The peak areas from the densitometric scan are used for quantification against a calibration curve prepared from standard solutions.

Forced Degradation (Stress) Studies: A Proactive Approach to Understanding Stability

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1] These studies involve subjecting the drug to conditions more severe than those it would typically encounter during storage and handling.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies of Betamethasone 17-Valerate.

Protocol for Reductive Forced Degradation

Given the focus of this guide, a specific protocol for reductive stress testing is provided.

-

Preparation of Stock Solution: Prepare a stock solution of Betamethasone 17-Valerate in a suitable solvent, such as methanol, at a concentration of approximately 1 mg/mL.

-

Preparation of Reducing Agent Solution: Prepare a fresh solution of a reducing agent, such as sodium borohydride (NaBH₄), in methanol. The concentration will need to be optimized, but a starting point could be a 2-fold molar excess relative to the drug substance.

-

Stress Condition:

-

To a known volume of the drug stock solution, add the required volume of the reducing agent solution.

-

Allow the reaction to proceed at room temperature.

-

Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

-

-

Neutralization (if necessary): For some analyses, it may be necessary to neutralize the reaction mixture, for example, by adding a small amount of a weak acid.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or TLC method to identify and quantify any degradation products. LC-MS can be used for structural elucidation of unknown peaks.

Conclusion: A Framework for Comprehensive Degradation Profiling

A thorough understanding of the degradation products of Betamethasone 17-Valerate is fundamental to the development of safe, effective, and stable pharmaceutical products. While isomerization to Betamethasone 21-Valerate and subsequent hydrolysis to Betamethasone are the most well-characterized degradation pathways, the potential for reductive degradation should not be overlooked, particularly during forced degradation studies.

The experimental protocols and analytical methodologies detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to comprehensively profile the degradation of Betamethasone 17-Valerate. By employing a systematic approach to stress testing and utilizing validated analytical techniques, the stability of this important corticosteroid can be thoroughly understood and controlled, ultimately ensuring the quality and safety of the final drug product.

References

-

Donova, M. V., & Egorova, O. V. (2012). Microbial steroid transformations: current state and prospects. Applied Microbiology and Biotechnology, 94(6), 1423–1447. [Link]

-

Dołowy, M., & Pyka, A. (2015). TLC-densitometric method for qualitative analysis of betamethasone and its related compounds in pharmaceutical preparations. Acta Poloniae Pharmaceutica, 72(5), 923-931. [Link]

-

Gagliardi, L., Cavazzutti, G., & Tonelli, D. (1979). High-performance liquid chromatographic assay of betamethasone 17-valerate and its degradation products. Journal of Chromatography A, 176(3), 399-405. [Link]

-

Gupta, A., & Singh, S. (2012). Development and validation of a stability-indicating HPLC method for betamethoasone dipropionate and related substances in topical formulation. Indian Journal of Pharmaceutical Sciences, 74(2), 107–113. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Kanfer, I., Smith, E. W., & Haigh, J. M. (1994). A stability-indicating HPLC assay with on-line clean-up for betamethasone 17-valerate in topical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 12(8), 1047-1053. [Link]

-

Khattak, S., Minhas, M. U., & Wu, F. (2020). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. Indian Journal of Pharmaceutical Sciences, 82(1), 134-142. [Link]

-

Li, M., et al. (2008). Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1451-1456. [Link]

-

Nikolin, B., Imamović, B., & Medanhodžić-Vuk, S. (2004). High perfomance liquid chromatography in pharmaceutical analyses. Bosnian Journal of Basic Medical Sciences, 4(2), 5-9. [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

-

Sharma, P., Sudhakar, P., & Shrivastava, B. (2015). Validation of stability indicating HPLC method for assay of fusidic acid, betamethasone-17 valerate and chlorocresol content in topical pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 239-246. [Link]

-

van Heugten, A. J. P., et al. (2018). Topically used corticosteroids: What is the big picture of drug product degradation? European Journal of Pharmaceutical Sciences, 118, 135-143. [Link]

-

Zoman, M. M., & El-Gindy, A. (2012). Photodegradation and stabilization of betamethasone-17 valerate in aqueous/organic solvents and topical formulations. AAPS PharmSciTech, 13(4), 1109–1117. [Link]

-

ICH. (2023). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Byrne, J., Velasco-Torrijos, T., & Reinhardt, R. (2014). Development and validation of a novel stability-indicating HPLC method for the simultaneous assay of betamethasone-17-valerate, fusidic acid, potassium sorbate, methylparaben and propylparaben in a topical cream preparation. Journal of Pharmaceutical and Biomedical Analysis, 96, 111-117. [Link]

-

Khattak, S., et al. (2012). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. Indian Journal of Pharmaceutical Sciences, 74(2), 107-113. [Link]

-

ResearchGate. (n.d.). PRODUCT DISTRIBUTION AT 10% DEGRADATION OF BETAMETHASONE-17-VALERATE...[Link]

-

van Heugten, A. J. P., et al. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. European Journal of Pharmaceutical Sciences, 118, 135-143. [Link]

-

van Heugten, A. J. P., et al. (2018). Topically used corticosteroids: What is the big picture of drug product degradation? Utrecht University Repository. [Link]

-

Khattak, S., et al. (2012). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. Indian Journal of Pharmaceutical Sciences, 74(2), 107-113. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) A stability-indicating HPLC assay with on-line clean-up for betamethasone 17-valerate in topical dosage forms [academia.edu]

- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpsonline.com [wjpsonline.com]

- 9. TLC--densitometric method for qualitative analysis of betamethasone and its related compounds in pharmacautical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Toxicity Profile & Qualification of 1,2-Dihydro Betamethasone 17-Valerate

Executive Summary & Compound Identity

1,2-Dihydro Betamethasone 17-Valerate is a structural analog and known impurity of the potent glucocorticoid Betamethasone 17-Valerate. In the context of pharmaceutical development, it typically arises as a process-related impurity (incomplete dehydrogenation during synthesis) rather than a degradation product.

From a toxicological perspective, this compound represents a "reduced potency" analog. The absence of the C1=C2 double bond in the steroid A-ring significantly alters its pharmacodynamic profile compared to the parent API (Active Pharmaceutical Ingredient). This guide details the structural implications, predicted toxicity, and the experimental framework required for its qualification under ICH Q3A/B guidelines.

Chemical Identity Table[1][2]

| Parameter | Detail |

| Common Name | 1,2-Dihydro Betamethasone 17-Valerate |

| CAS Number | 154713-07-2 |

| Chemical Name | (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl pentanoate |

| Molecular Formula | C₂₇H₃₉FO₆ |

| Molecular Weight | 478.59 g/mol |

| Structural Difference | Saturation of the C1-C2 bond (Single bond vs. Double bond in Parent) |

| Regulatory Status | Impurity (Requires qualification if >0.15% or 1.0 mg/day intake) |

Structure-Activity Relationship (SAR) Analysis

The toxicity profile of 1,2-Dihydro Betamethasone 17-Valerate must be understood through the lens of Corticosteroid SAR. The primary mechanism of toxicity for this class is exaggerated pharmacological effect (supraphysiologic glucocorticoid activity).

The "Δ1-Dehydrogenation" Effect

In corticosteroid chemistry, the introduction of a double bond at the C1=C2 position (Δ1-dehydrogenation) is a critical modification that enhances anti-inflammatory potency and metabolic stability.

-

Parent (Betamethasone): Has C1=C2 double bond. High potency, longer half-life.

-

Impurity (1,2-Dihydro): Lacks C1=C2 double bond.

-

Toxicological Implication: The 1,2-dihydro analog is structurally closer to endogenous cortisol but lacks the geometric planarity of the A-ring required for maximal Glucocorticoid Receptor (GR) binding affinity. Consequently, it is predicted to have significantly lower potency than the parent.

Mechanistic Toxicity Pathway

While the pharmacological toxicity (e.g., HPA axis suppression) is likely reduced, the impurity must still be assessed for off-target effects.

Figure 1: Comparative signaling potency. The saturation of the A-ring in the impurity reduces receptor affinity, theoretically lowering the risk of exaggerated pharmacological toxicity.

Toxicological Qualification Strategy

Since specific LD50 data for this impurity is rarely published in open literature, safety is established via qualification . If the impurity exceeds the ICH Q3B qualification threshold (typically 0.15% for max daily dose ≤ 2g), the following tiered approach is mandatory.

Tier 1: In Silico Genotoxicity Assessment

Before animal testing, computational toxicology is used to predict mutagenicity.

-

Methodology: Quantitative Structure-Activity Relationship (QSAR) models.

-

Systems: DEREK Nexus (Knowledge-based) and Sarah Nexus (Statistical-based).

-

Prediction for 1,2-Dihydro Analog:

-

Alerts: The steroid backbone is generally non-mutagenic. The 17-valerate ester is a common metabolic handle.

-

Expectation:Negative for Genotoxicity. The saturation of a double bond does not typically introduce a structural alert for DNA intercalation or alkylation.

-

Tier 2: In Vitro Genotoxicity (The Ames Test)

If in silico results are equivocal or if the impurity is present at high levels (>1 mg/day), a bacterial reverse mutation assay is required.

Protocol: OECD 471 Compliant Ames Test

-

Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

-

Metabolic Activation: S9 fraction (rat liver homogenate) to simulate mammalian metabolism.

-

Dose Range: 5 concentrations (e.g., 50 to 5000 µ g/plate ).

-

Success Criteria:

-

No ≥2-fold increase in revertant colonies compared to control.

-

No dose-dependent response.

-

Self-Validation: Positive controls (e.g., Sodium Azide) must show clear mutagenicity.

-

Tier 3: General Toxicity (Repeat-Dose Study)

Required only if the impurity is a significant metabolite or exceeds qualification thresholds significantly.

-

Species: Rat (Sprague-Dawley).

-

Duration: 14 to 90 days (bridging study).

-

Endpoint: Compare the "Spiked" API (containing impurity) vs. Pure API.

-

Key Indicator: If the Spiked group shows new target organ toxicity not seen in the Pure API group, the impurity is considered toxic.

Experimental Workflow: Impurity Isolation & Testing

To perform the toxicity assays described above, researchers must first isolate or synthesize the impurity.

Workflow Diagram

Figure 2: Qualification workflow. The decision to test toxicity depends on the impurity level relative to ICH thresholds.

Detailed Isolation Protocol (Prep-HPLC)

-

Objective: Isolate >50 mg of 1,2-Dihydro Betamethasone 17-Valerate for Ames testing.

-

Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 10µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 40% B to 70% B over 25 minutes.

-

-

Detection: UV at 240 nm (Note: 1,2-dihydro analogs have lower UV absorption than the parent; detection sensitivity may need adjustment).

-

Validation: Collect fraction, evaporate solvent, and verify purity >95% via UPLC-MS.

Regulatory & Safety Conclusion

Based on the chemical structure and class effects of corticosteroids:

-

Acute Toxicity: The 1,2-Dihydro impurity is predicted to have lower acute toxicity than Betamethasone 17-Valerate (LD50 > 4000 mg/kg oral rat).[1] The loss of the C1=C2 bond reduces glucocorticoid potency.

-

Genotoxicity: There are no structural alerts suggesting mutagenicity. It is considered a non-genotoxic impurity.

-

Recommendation:

-

Control the impurity below the ICH Q3B qualification threshold (0.15%).

-

If levels are controlled below this limit, no specific toxicity testing is required.

-

If levels exceed this limit, perform an Ames test to confirm non-mutagenicity.

-

References

-

International Council for Harmonisation (ICH). (2006). ICH Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

-

European Pharmacopoeia (Ph.[2] Eur.). (2024). Betamethasone Valerate Monograph: Impurity Profiling. (Access via EDQM subscription).

- Ferraboschi, P., et al. (2008). Microbial 1,2-dehydrogenation of corticosteroids: A structural study. Steroids, 73(1), 12-20. (Provides SAR context for 1,2-dihydro vs 1,2-dehydro activity).

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Betamethasone Valerate. Retrieved from [Link]

Sources

Advanced Identification of Hydrogenated Impurities in Corticosteroids: A Technical Guide

Topic: Identification of Hydrogenated Impurities in Corticosteroids Content Type: Technical Whitepaper / Protocol Guide Audience: Pharmaceutical Scientists, Analytical Chemists, Process Engineers[1][2]

Executive Summary: The "Saturation Challenge"

In the development of synthetic corticosteroids, particularly

This structural similarity creates a "critical pair" that often co-elutes on standard C18 stationary phases, masking the impurity during routine release testing.[1] This guide outlines a definitive, orthogonal workflow for detecting, isolating, and structurally characterizing these hydrogenated derivatives, specifically focusing on distinguishing 1,2-dihydro (hydrocortisone-like) and 4,5-dihydro regioisomers.[1][2]

The Chemistry of Hydrogenated Impurities

Most synthetic corticosteroids rely on the

Structural Variants

Taking Dexamethasone (MW 392.[1]46) as the model:

-

Parent:

-diene (Double bonds at C1-C2 and C4-C5).[1][2] -

Impurity Type A (1,2-Dihydro): Saturation of C1-C2.[1][2] The A-ring resembles Hydrocortisone (

).[1] This is often designated as EP Impurity C .[1] -

Impurity Type B (4,5-Dihydro): Saturation of C4-C5.[1][2] The A-ring resembles a

-5

Formation Pathways[1]

-

Over-Hydrogenation: During the synthesis of the corticosteroid core, catalytic hydrogenation (e.g., Pd/C) used to reduce other functionalities can inadvertently reduce the

or -

Reductive Degradation: Exposure to strong reducing environments or specific excipients in formulation can drive trace reduction.

Analytical Workflow: The "Triad" Protocol

To ensure detection and identification, a three-stage "Triad" protocol is recommended: LC-MS Screening , Chromatographic Resolution , and NMR Confirmation .[1][2]

Step 1: LC-MS/MS Screening (The "+2 Da" Trigger)

Standard UV detection (240-254 nm) is insufficient because hydrogenated impurities often have lower extinction coefficients or shifted

-

Trigger: Monitor for

.-

Example (Dexamethasone): Parent

393.2

-

-

Fragmentation Logic:

-

Hydrogenation usually occurs on the A-ring.

-

Fragment ions containing the A-ring will also show the +2 Da shift.

-

Fragment ions from the D-ring/Side-chain (e.g., loss of side chain) will remain identical to the parent, confirming the modification is localized to the nucleus.[2]

-

Step 2: Chromatographic Resolution (The "PFP" Advantage)

Standard C18 columns often fail to separate the 1,2-dihydro impurity from the parent due to the "hydrophobic shielding" effect of the steroid skeleton.

Recommended Protocol: Phenyl-Hexyl or PFP Switching

Fluorophenyl (PFP) and Phenyl-Hexyl phases offer

| Parameter | Standard Screening (C18) | High-Resolution Resolution (PFP) |

| Column | C18 (1.7 µm), 100 x 2.1 mm | Pentafluorophenyl (PFP) (2.7 µm), 150 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 1 mM Ammonium Fluoride in Water (pH 6.[1][2]5) |

| Mobile Phase B | Acetonitrile | Methanol (Promotes |

| Gradient | 5-95% B in 10 min | Isocratic hold (e.g., 45% B) or Shallow Gradient |

| Critical Pair Resolution | Often < 1.5 (Co-elution) | Typically > 2.5 |

Step 3: NMR Structural Elucidation (The Definitive Proof)

Once isolated (or if concentration permits), NMR is the only way to distinguish regioisomers (1,2-dihydro vs 4,5-dihydro).[1][2]

Key Diagnostic Signals (400+ MHz, DMSO-d6):

| Feature | Parent ( | 1,2-Dihydro ( | 4,5-Dihydro ( |

| H1 (Olefinic) | Doublet (~7.3 ppm) | Absent (Upfield multiplet) | Doublet (~7.1 ppm) |

| H2 (Olefinic) | Doublet (~6.2 ppm) | Absent (Upfield multiplet) | Doublet (~5.8 ppm) |

| H4 (Olefinic) | Singlet (~6.0 ppm) | Singlet (~5.6 ppm) | Absent (Upfield multiplet) |

| C3 Carbon (C=O) | ~185 ppm (Cross-conjugated) | ~198 ppm (Conjugated enone) | ~205 ppm (Sat.[1][2] ketone/enone mix) |

Visualized Workflows

The Identification Decision Tree

This diagram illustrates the logic flow from initial detection to final structural assignment.

Caption: Decision tree for the isolation and classification of hydrogenated corticosteroid impurities.

Chemical Pathway: Dexamethasone Reduction

This diagram details the specific structural transformations for Dexamethasone.

Caption: Reduction pathways of Dexamethasone leading to isobaric hydrogenated impurities.

Detailed Protocol: Isolation of 1,2-Dihydro Dexamethasone[1][2]

This protocol is designed to separate Dexamethasone (DEX) from 1,2-Dihydro Dexamethasone (Impurity C) .[1][2]

1. System Suitability:

-

Instrument: UHPLC with PDA and MS detector.

-

Column: Phenomenex Kinetex F5 (PFP) or Waters Cortecs Phenyl-Hexyl (2.1 x 100 mm, 1.6 µm).[1][2]

2. Mobile Phase Preparation:

-

Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid). Note: Acidic pH suppresses silanol activity and improves peak shape.

-

Solvent B: Methanol (100%).[1][2] Note: Methanol is preferred over Acetonitrile for Phenyl phases to maximize

-

3. Gradient Program:

| Time (min) | % Solvent B | Flow (mL/min) | Comment |

|---|---|---|---|

| 0.0 | 35 | 0.4 | Initial Hold |

| 2.0 | 35 | 0.4 | Isocratic for shape selectivity |

| 12.0 | 60 | 0.4 | Shallow gradient to separate isomers |

| 15.0 | 95 | 0.4 | Wash |

| 17.0 | 35 | 0.4 | Re-equilibration |

4. Detection:

-

UV: 240 nm (DEX max) and 220 nm (better for impurities with lost conjugation).[1][2]

-

MS: Positive ESI, MRM transitions:

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Dexamethasone Monograph 0388. (Lists Impurity C as 1,2-dihydrodexamethasone).[1][2][4][5] [1][2]

-

United States Pharmacopeia (USP) . Dexamethasone: Organic Impurities. (Defines system suitability for related substances). [1][2]

- Journal of Pharmaceutical and Biomedical Analysis. Separation of corticosteroids using Phenyl-Hexyl stationary phases. (General reference for PFP/Phenyl selectivity in steroid analysis).

-

PubChem . 1,2-Dihydrodexamethasone (Compound Summary). [1][2]

-

Tölgyesi, Á., et al. "Determination of corticosteroids in bovine urine using selective solid phase extraction and reversed-phase liquid chromatography/tandem mass spectrometry."[1][2] Journal of Chromatography B, 2010.[1] (Discusses MS fragmentation of corticosteroids).

Sources

- 1. PubChemLite - 1,2-dihydro dexamethasone (C22H31FO5) [pubchemlite.lcsb.uni.lu]

- 2. 1,2-Dihydro Dexamethasone | LGC Standards [lgcstandards.com]

- 3. LC-MS/MS for Simultaneous Determination and Isomer Separation of 12 Glucocorticoid Residues in Multiple Aquatic Foods | MDPI [mdpi.com]

- 4. 1,2-Dihydro Dexamethasone [artis-isotopes.com]

- 5. allmpus.com [allmpus.com]

1,2-Dihydro Betamethasone 17-Valerate chemical properties

Comprehensive Impurity Profiling: The Chemical and Analytical Landscape of 1,2-Dihydro Betamethasone 17-Valerate

Executive Summary

Betamethasone 17-valerate (BMV) is a highly potent, synthetic glucocorticoid utilized extensively in topical formulations to manage severe inflammatory dermatoses. In the highly regulated landscape of pharmaceutical manufacturing, the safety and efficacy of an Active Pharmaceutical Ingredient (API) are inextricably linked to its impurity profile. Under ICH Q3A and Q3B guidelines, related substances must be rigorously identified, quantified, and controlled. Among these, 1,2-Dihydro Betamethasone 17-Valerate emerges as a critical process impurity. This technical whitepaper provides an in-depth analysis of its chemical properties, mechanistic origins during synthesis, and the self-validating analytical protocols required for its isolation and quantification.

Chemical Identity and Physicochemical Properties

The pharmacological potency of betamethasone relies heavily on the cross-conjugated dienone system in its A-ring (a pregna-1,4-diene core). 1,2-Dihydro Betamethasone 17-Valerate is a structural analog where the

Table 1: Comparative Physicochemical Properties

| Property | 1,2-Dihydro Betamethasone 17-Valerate | Betamethasone 17-Valerate (API) |

|---|---|---|

| CAS Number | 154713-07-2 | 2152-44-5 |

| Molecular Formula | C₂₇H₃₉FO₆ | C₂₇H₃₇FO₆ |

| Molecular Weight | 478.60 g/mol | 476.58 g/mol |

| IUPAC Nomenclature | (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl pentanoate |

Unraveling the Origin of 1,2-Dihydro Betamethasone 17-Valerate in Drug Substance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the origins of 1,2-Dihydro Betamethasone 17-Valerate, a critical process-related impurity in the manufacturing of the potent corticosteroid, Betamethasone 17-Valerate. This document delves into the potential formation pathways of this impurity, examining both the synthesis of the active pharmaceutical ingredient (API) and its subsequent degradation. By synthesizing information from established synthetic routes, degradation studies, and analytical methodologies, this guide offers field-proven insights for researchers and drug development professionals to understand, control, and mitigate the presence of this impurity in the drug substance.

Introduction: The Significance of Impurity Profiling in Corticosteroids

Betamethasone 17-Valerate is a synthetic glucocorticoid widely prescribed for its potent anti-inflammatory and immunosuppressive properties.[1] As with all pharmaceutical products, ensuring the purity and safety of the drug substance is paramount. Regulatory bodies such as the United States Pharmacopeia (USP) establish strict limits for impurities in active pharmaceutical ingredients.[2][3] The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.

1,2-Dihydro Betamethasone 17-Valerate (Figure 1) is a known impurity of Betamethasone 17-Valerate, characterized by the saturation of the C1-C2 double bond in the A-ring of the steroid nucleus.[4][5] Understanding the genesis of this impurity is a critical aspect of process chemistry and quality control in the pharmaceutical industry. This guide will explore the potential chemical pathways leading to its formation.

Figure 1. Chemical structures of Betamethasone 17-Valerate and its 1,2-Dihydro impurity.

Potential Origins of 1,2-Dihydro Betamethasone 17-Valerate

The formation of 1,2-Dihydro Betamethasone 17-Valerate can be postulated to occur via two primary routes:

-

As a Process-Related Impurity from the Synthesis of Betamethasone: The impurity may be formed during the synthesis of the betamethasone starting material and subsequently carried through the esterification process.

-

As a Byproduct of the Betamethasone 17-Valerate Synthesis: The reduction of the 1,2-double bond could occur as a side reaction during the esterification of betamethasone to form Betamethasone 17-Valerate.

Formation during Betamethasone Synthesis

The synthesis of betamethasone is a multi-step process that often involves various reagents and catalysts.[6][7] One of the key structural features of betamethasone is the 1,4-diene-3-one system in the A-ring, which is typically introduced in the later stages of the synthesis.

It is plausible that under certain manufacturing conditions, trace amounts of a reducing agent or a catalyst capable of hydrogenation could be present. For instance, some synthetic routes for steroids have historically employed catalytic hydrogenation steps to achieve specific stereochemical outcomes at other positions in the steroid nucleus.[8] If residual catalyst (e.g., palladium on carbon) is not completely removed, or if reducing agents are inadvertently introduced, the highly susceptible 1,4-diene system could be partially reduced.

The selective reduction of the 1,2-double bond in a 1,4-diene-3-one system is chemically feasible. Catalytic hydrogenation is a well-established method for the reduction of carbon-carbon double bonds.[9] The presence of even trace amounts of a suitable catalyst, such as palladium, in the presence of a hydrogen source, could lead to the formation of the 1,2-dihydro impurity.

Formation during Esterification to Betamethasone 17-Valerate

The synthesis of Betamethasone 17-Valerate from betamethasone typically involves an esterification reaction at the 17-hydroxyl group. A common method utilizes trimethyl orthovalerate in the presence of an acid catalyst.[6][10]

While the primary reaction is the formation of the valerate ester, it is crucial to examine the potential for side reactions. The reagents and solvents used in this step are not typically considered reducing agents. However, the possibility of impurities within these materials contributing to a reduction reaction cannot be entirely dismissed without rigorous process control and raw material testing.

It is less likely that the esterification conditions themselves directly lead to the reduction of the 1,2-double bond. The focus for this potential origin should be on the purity of the starting betamethasone and the reagents used in the esterification.

Proposed Mechanism of Formation

The most probable mechanism for the formation of 1,2-Dihydro Betamethasone 17-Valerate is the catalytic hydrogenation of the 1,4-diene-3-one system in the A-ring of either betamethasone or Betamethasone 17-Valerate.

DOT Script for Proposed Formation Pathway

Diagram 1. Proposed pathways for the formation of 1,2-Dihydro Betamethasone 17-Valerate.

This mechanism is supported by the known reactivity of α,β-unsaturated ketones towards catalytic hydrogenation. The reaction would proceed via the addition of hydrogen across the C1-C2 double bond, leading to the saturated A-ring structure observed in the impurity.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 1,2-Dihydro Betamethasone 17-Valerate are crucial for ensuring the quality of the drug substance. High-Performance Liquid Chromatography (HPLC) is the most widely used and validated method for this purpose.

HPLC Method Parameters (Illustrative)

A robust, stability-indicating HPLC method is essential for separating 1,2-Dihydro Betamethasone 17-Valerate from the parent API and other known impurities.

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of acetonitrile and water or a suitable buffer |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at approximately 240 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Control and Mitigation Strategies

To control the levels of 1,2-Dihydro Betamethasone 17-Valerate in the final drug substance, a multi-faceted approach is necessary, focusing on both the starting materials and the manufacturing process.

Raw Material Control

-

Betamethasone Starting Material: Rigorous testing of the incoming betamethasone raw material is critical. The supplier's synthesis process should be well-documented, and each batch of betamethasone should be tested for the presence of 1,2-Dihydro Betamethasone using a validated analytical method.

-

Reagents and Catalysts: All reagents, solvents, and catalysts used in the synthesis of both betamethasone and its subsequent esterification should be of high purity and tested for any potential reducing agents or residual hydrogenation catalysts.

Process Control

-

Catalyst Removal: If any hydrogenation steps are present in the synthesis of the steroid backbone, a validated and highly efficient catalyst removal step (e.g., filtration through specialized media) is essential.

-

Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted side reactions, although it is less likely to directly prevent a catalytic hydrogenation unless a hydrogen source is also present.

-

Purification: The final purification steps for Betamethasone 17-Valerate, such as recrystallization, should be optimized to effectively remove the 1,2-dihydro impurity. The solubility profile of the impurity compared to the API will be a key factor in the success of this step.

Conclusion

The presence of 1,2-Dihydro Betamethasone 17-Valerate in the drug substance is most likely attributable to a process-related impurity arising from the synthesis of the betamethasone starting material, specifically through a partial reduction of the 1,4-diene-3-one system in the A-ring. While formation during the final esterification step is less probable, it cannot be entirely ruled out without a thorough investigation of all raw materials.

A comprehensive control strategy encompassing stringent raw material testing, well-defined and controlled manufacturing processes, and robust analytical methods is essential for minimizing the level of this impurity in the final Betamethasone 17-Valerate drug substance. This ensures the production of a safe and effective medication that meets all regulatory requirements.

References

- BenchChem. (2025). troubleshooting 21-Dehydro Betamethasone 17-Propionate synthesis impurities.

- Byrne, J., Wyraz, A., Velasco-Torrijos, T., & Reinhardt, R. (2016). Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream – a HPLC and microscopy based stability study. MURAL - Maynooth University Research Archive Library.

- BenchChem. (n.d.). An In-depth Technical Guide to the Initial Synthesis and Chemical Characterization of Betamethasone Valerate.

- Daicel Pharma. (n.d.). Betamethasone Impurities Manufacturers & Suppliers.

- Pharmaffiliates. (n.d.). Betamethasone-impurities.

- Khattak, S., Minhas, M. U., Wu, J., & Ahmad, M. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences, 74(5), 415–421.

- SynThink Research Chemicals. (n.d.). Betamethasone Impurities Standards. Retrieved from SynThink Research Chemicals website.

- Veeprho. (n.d.). Betamethasone EP Impurity C | CAS 13504-15-9.

- BOC Sciences. (n.d.). Betamethasone and Impurities.

- Google Patents. (n.d.). CN102659887A - Synthetic method of betamethasone 17-valerate.

- PubMed. (2024).

- MURAL - Maynooth University Research Archive Library. (2016). Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream – a HPLC and microscopy based stability study.

- PubMed. (1977). Effect of betamethasone-17-valerate on synthesis of collagen and prolyl hydroxylase activity in chick embryo tendon cells.

- OSTI.GOV. (1987). Hydrogenation of. beta.

- ResearchGate. (2017). A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD)

- Academia.edu. (n.d.). An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form.

- ACS Publications. (n.d.).

- MDPI. (2020).

- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)

- PubChem. (n.d.). Betamethasone.

- ResearchGate. (2025).

- PubMed. (2020). The A-ring reduction of 11-ketotestosterone is efficiently catalysed by AKR1D1 and SRD5A2 but not SRD5A1.

- Google Patents. (n.d.). CN101397319A - Method for preparing betamethasone and series products thereof.

- PMC. (n.d.). Betamethasone-Calcipotriol Foam: A Promising Treatment for Erythema Annulare Centrifugum With LC-OCT Monitoring.

Sources

- 1. metaphactory [semopenalex.org]

- 2. veeprho.com [veeprho.com]

- 3. Effect of betamethasone-17-valerate on synthesis of collagen and prolyl hydroxylase activity in chick embryo tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101397319A - Method for preparing betamethasone and series products thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN102659887A - Synthetic method of betamethasone 17-valerate - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Robust HPLC Method for the Baseline Separation of 1,2-Dihydro Betamethasone 17-Valerate from the Parent API

Abstract

This application note details a robust and specific isocratic High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1,2-Dihydro Betamethasone 17-Valerate, a potential process-related impurity, from the active pharmaceutical ingredient (API), Betamethasone 17-Valerate. The method is designed to be stability-indicating and suitable for routine quality control and impurity profiling in drug development and manufacturing.

Introduction: The Critical Need for Impurity Profiling in Corticosteroids

Betamethasone 17-Valerate is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties in topical formulations.[1] During the synthesis of Betamethasone 17-Valerate, process-related impurities can be introduced, one of which is 1,2-Dihydro Betamethasone 17-Valerate.[2] This impurity is structurally very similar to the parent compound, differing only by the saturation of the double bond in the A-ring of the steroid nucleus. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products to ensure their safety and efficacy. Therefore, a highly specific and robust analytical method is crucial for the accurate detection and quantification of such closely related impurities.

The structural similarity between Betamethasone 17-Valerate and its 1,2-Dihydro derivative presents a significant chromatographic challenge. Co-elution can lead to inaccurate quantification of the API and underestimation of the impurity levels, potentially compromising product quality. This application note addresses this challenge by providing a detailed protocol for a validated HPLC method that achieves baseline separation of these two compounds.

Understanding the Analyte and Impurity

A thorough understanding of the chemical structures of the API and its impurity is fundamental to developing a successful separation method.

-

Betamethasone 17-Valerate: A pregnane derivative with a double bond between C1 and C2. This unsaturation is part of the chromophore that allows for UV detection.

-

1,2-Dihydro Betamethasone 17-Valerate: The corresponding saturated analogue, lacking the C1-C2 double bond. This structural modification slightly alters the polarity and three-dimensional shape of the molecule, which can be exploited for chromatographic separation.[3]

The difference in their UV absorptivity, though minor, also needs to be considered for accurate quantification.

Chromatographic Method Development: A Rationale-Driven Approach

The development of this method was guided by the principles of reversed-phase chromatography, which is well-suited for the separation of moderately polar steroid compounds.

Column Selection: The Heart of the Separation

A C18 (octadecylsilane) stationary phase was selected due to its proven efficacy in resolving steroid isomers and related substances.[4] The hydrophobic nature of the C18 chains provides the necessary interaction with the nonpolar steroid backbone, while subtle differences in polarity between the parent drug and its dihydro impurity can be exploited for separation. A high-purity silica-based column with end-capping is recommended to minimize peak tailing and ensure symmetrical peak shapes.

Mobile Phase Optimization: Fine-Tuning Selectivity

The mobile phase composition is a critical parameter for achieving the desired resolution. A mixture of acetonitrile and water was chosen as the primary mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC that offers good solvating power for corticosteroids and lower viscosity compared to methanol, leading to better column efficiency.

The ratio of acetonitrile to water was meticulously optimized to balance retention time and resolution. A higher proportion of the aqueous component increases the retention of the analytes, allowing for greater interaction with the stationary phase and improved separation of closely eluting peaks.

Detection Wavelength: Maximizing Sensitivity

Betamethasone 17-Valerate exhibits a UV maximum at approximately 240 nm, which is characteristic of the α,β-unsaturated ketone chromophore in the A-ring.[5] The 1,2-Dihydro impurity, lacking this specific chromophore, will have a significantly different UV spectrum. For the purpose of detecting both the API and the impurity with adequate sensitivity, a wavelength of 240 nm is chosen, as the parent compound will have a strong response, and the impurity, while having a lower extinction coefficient at this wavelength, will still be detectable.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the separation of 1,2-Dihydro Betamethasone 17-Valerate from Betamethasone 17-Valerate.

Materials and Reagents

-

Betamethasone 17-Valerate Reference Standard (USP or equivalent)

-

1,2-Dihydro Betamethasone 17-Valerate Reference Standard (if available)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Methanol (HPLC grade, for sample preparation)

Instrumentation

A standard HPLC system equipped with the following is required:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Note: The mobile phase composition may require minor adjustments (±2%) to achieve the desired resolution on different HPLC systems and columns.[6]

Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Betamethasone 17-Valerate reference standard in methanol to obtain a final concentration of approximately 0.25 mg/mL.

-

Sample Solution: Prepare the sample containing Betamethasone 17-Valerate at a similar concentration as the standard solution, using methanol as the diluent.

-

Spiked Sample Solution (for method development/validation): Prepare a solution of Betamethasone 17-Valerate and spike it with a known amount of 1,2-Dihydro Betamethasone 17-Valerate impurity.

Method Validation and System Suitability

For implementation in a regulated environment, the method must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This can be demonstrated by analyzing a placebo and a spiked sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

System Suitability: Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. A standard solution is injected, and the following parameters are monitored:

-

Tailing Factor: Should be ≤ 2.0 for the Betamethasone 17-Valerate peak.

-

Theoretical Plates: Should be ≥ 2000 for the Betamethasone 17-Valerate peak.

-

Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the analysis of 1,2-Dihydro Betamethasone 17-Valerate in a Betamethasone 17-Valerate sample.

Caption: Workflow for the HPLC Analysis of 1,2-Dihydro Betamethasone 17-Valerate.

The percentage of the 1,2-Dihydro Betamethasone 17-Valerate impurity can be calculated using the following formula, assuming the response factor is similar to the parent compound:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

For more accurate quantification, a reference standard for the impurity should be used to determine its response factor relative to the API.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Betamethasone 17-Valerate sample.[7] This involves subjecting the sample to various stress conditions, such as:

-

Acidic and basic hydrolysis

-

Oxidation

-

Thermal stress

-

Photolytic stress

The stressed samples are then analyzed using the developed HPLC method to ensure that any degradation products are well-separated from the parent peak and the 1,2-Dihydro impurity.

Caption: Forced Degradation Study Workflow.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the separation and quantification of 1,2-Dihydro Betamethasone 17-Valerate from its parent API. The method is straightforward to implement in a quality control laboratory and can be validated to meet regulatory requirements. By employing this method, pharmaceutical manufacturers can ensure the quality and safety of their Betamethasone 17-Valerate products.

References

-

Li, M., et al. (2008). Application of LC-MS(n) in Conjunction With Mechanism-Based Stress Studies in the Elucidation of Drug Impurity Structure: Rapid Identification of a Process Impurity in Betamethasone 17-valerate Drug Substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1451-1457. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025). Application of LC-MSn in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: Rapid identification of a process impurity in betamethasone 17-valerate drug substance. [Link]

-

USP-NF. (2025). Betamethasone Valerate. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Separation of steroid isomers by ion mobility mass spectrometry. [Link]

-

PubMed. (2009). Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. [Link]

-

PubChem. (n.d.). Betamethasone-17-valerate. [Link]

-

MDPI. (2024). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. [Link]

-

ProQuest. (n.d.). Analysis of Steroid Hormone Isomers using Ion Mobility-Mass Spectrometry. [Link]

-

SynThink Research Chemicals. (n.d.). Betamethasone Valerate Impurities Standards. [Link]

-

ResearchGate. (2025). Forced Degradation of Betamethasone Sodium Phosphate Under Solid State: Formation, Characterization, and Mechanistic Study of All Four 17,20-Diastereomers of Betamethasone 17-Deoxy-20-Hydroxy-21-Oic Acid. [Link]

-

PMC. (n.d.). Formulation and Quantitative Analysis of Betamethasone Valerate and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry. [Link]

-

precisionFDA. (n.d.). BETAMETHASONE. [Link]

-

PMC. (n.d.). Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry Analysis of Multiple Classes of Steroid Hormone Isomers in a Mixture. [Link]

-

World Journal of Pharmaceutical Sciences. (2017). Development and validation of HPTLC method for determination of betamethasone valerate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]

- 5. Formulation and Quantitative Analysis of Betamethasone Valerate and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betamethasone Valerate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 7. researchgate.net [researchgate.net]

Application Note: Preparation, Purification, and Characterization of 1,2-Dihydro Betamethasone 17-Valerate Reference Standard

Target Audience: Analytical Chemists, Synthetic Chemists, and Regulatory QA/QC Professionals Compound: 1,2-Dihydro Betamethasone 17-Valerate (CAS: 154713-07-2)

Regulatory Context & Significance

Betamethasone 17-valerate is a highly potent glucocorticoid widely utilized in topical formulations. During its synthesis, formulation, and shelf-life, various impurities and degradation products can emerge. To comply with ICH Q3A(R2) guidelines and pharmacopeial monographs (such as USP and EP), these impurities must be rigorously profiled [1].

One critical impurity is 1,2-Dihydro Betamethasone 17-Valerate , which typically arises as a synthetic intermediate or a degradation by-product where the

Mechanistic Rationale for Synthesis

Creating a high-purity reference standard requires a synthetic route that avoids the generation of closely related, hard-to-separate by-products.

The Causality of Experimental Choice:

Catalytic hydrogenation using standard Palladium on Carbon (Pd/C) is notoriously unselective when applied to steroidal 1,4-diene-3-ones. It often leads to the over-reduction of both the

To achieve absolute chemo- and regioselectivity, Wilkinson’s Catalyst

Fig 1. Selective hydrogenation mechanism of the A-ring using Wilkinson's Catalyst.

Experimental Protocols

The following step-by-step methodology outlines a self-validating system for synthesizing and purifying the reference standard.

Materials & Reagents

-

Starting Material: Betamethasone 17-valerate (API grade, >99%)

-

Catalyst: Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson’s Catalyst)

-

Solvents: Degassed Benzene/Ethanol (1:1 v/v), HPLC-grade Acetonitrile, Milli-Q Water

-

Gas: Hydrogen gas (high purity, 1 atm)

Step-by-Step Synthesis Workflow

-

Preparation: Dissolve 1.0 g of Betamethasone 17-valerate in 50 mL of a strictly degassed benzene/ethanol (1:1) mixture in a Schlenk flask under inert atmosphere.

-

Catalyst Addition: Add 0.1 molar equivalents (approx. 195 mg) of Wilkinson's catalyst. The solution will transition to a deep burgundy color.

-

Hydrogenation: Evacuate the flask and backfill with

gas three times. Vigorously stir the reaction mixture under 1 atm of -

Reaction Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) or LC-MS until the starting material is completely consumed.

-

Workup: Concentrate the mixture under reduced pressure. Pass the crude residue through a short silica gel pad using ethyl acetate to trap and remove the rhodium catalyst. Evaporate the filtrate to yield the crude 1,2-dihydro betamethasone 17-valerate.

Preparative HPLC Purification

To qualify as a primary reference standard, the material must be isolated to a purity exceeding 98.0%.

-

Column: C18 Preparative Column (250 mm × 21.2 mm, 5 µm).

-

Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

-

Flow Rate: 20 mL/min.

-

Detection: UV monitoring at 240 nm.

-

Collection: Isolate the major peak corresponding to the target mass, pool the fractions, and lyophilize to obtain a pure off-white solid.

Fig 2. End-to-end workflow for the isolation and qualification of the reference standard.

Quantitative Data & Specifications

The isolated compound must be cross-verified against its known physicochemical parameters [4]. The data is summarized in the tables below to facilitate rapid QA/QC review.

Table 1: Physicochemical Properties of the Target Reference Standard

| Property | Specification / Value |

| Product Name | 1,2-Dihydro Betamethasone 17-Valerate |

| CAS Number | 154713-07-2 |

| Molecular Formula | |

| Molecular Weight | 478.60 g/mol |

| Appearance | Off-White to Pale Beige Solid |

| Monoisotopic Mass | 478.2731 Da |

Table 2: Analytical Qualification Criteria

| Test Parameter | Analytical Method | Acceptance Criteria |

| Chromatographic Purity | HPLC-UV (Area Normalization) | |

| Mass Confirmation | HRMS (ESI+) | m/z |

| Structural Identity | Complete absence of | |

| Residual Solvents | GC-Headspace | Complies with ICH Q3C limits |

Orthogonal Self-Validation & Conclusion

A true reference standard protocol must be a self-validating system. By employing orthogonal analytical techniques, the identity and purity of the standard are unequivocally proven:

-

HRMS confirms the exact mass addition of 2 Daltons, proving hydrogenation occurred.

-

-NMR confirms the regioselectivity by showing the specific loss of the

-

HPLC-UV ensures that no isomeric by-products (such as the

-reduced isomer) co-elute with the final product.

The rigorous preparation, selective catalytic synthesis, and orthogonal qualification of the 1,2-Dihydro Betamethasone 17-Valerate reference standard ensure absolute reliability for routine QC, forced degradation studies, and stability-indicating assays in pharmaceutical development.

References

Technical Guide: Chromatographic Isolation and Retention Behavior of 1,2-Dihydro Betamethasone 17-Valerate